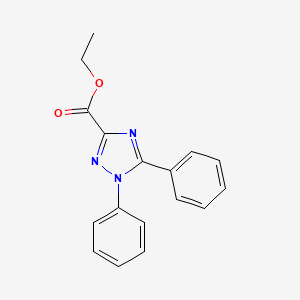

ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate

Beschreibung

Ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate is a triazole-based heterocyclic compound featuring two phenyl substituents at the 1- and 5-positions of the triazole ring and an ethyl ester group at the 3-position. This scaffold is synthesized via cyclocondensation reactions involving ethyl 5-amino-1,2,4-triazole-3-carboxylate and diketones or enones under acidic or basic conditions . The compound has garnered interest for its structural versatility, enabling modifications at positions A–C (phenyl groups and ester moiety) to optimize pharmacological properties such as antiviral, anti-inflammatory, and enzyme inhibitory activities .

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H15N3O2 |

|---|---|

Molekulargewicht |

293.32 g/mol |

IUPAC-Name |

ethyl 1,5-diphenyl-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C17H15N3O2/c1-2-22-17(21)15-18-16(13-9-5-3-6-10-13)20(19-15)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |

InChI-Schlüssel |

MTGWUPSAYQIYMH-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=NN(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-1,5-Diphenyl-1H-1,2,4-triazol-3-carboxylat beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Ein gängiges Verfahren beinhaltet die Reaktion von Hydrazinderivaten mit Ethylacetoacetat, gefolgt von der Cyclisierung mit Phenylisocyanat. Die Reaktionsbedingungen erfordern häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können ein Erhitzen zur Förderung des Cyclisierungsprozesses beinhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und die Optimierung der Reaktionsbedingungen können die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus können industrielle Verfahren Reinigungsschritte wie Umkristallisation oder Chromatographie einbeziehen, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Ethyl-1,5-Diphenyl-1H-1,2,4-triazol-3-carboxylat hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Medizin: Die Forschung hat sein Potenzial als pharmazeutisches Zwischenprodukt und seine Rolle bei der Entwicklung neuer Therapeutika untersucht.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen industriellen Verfahren eingesetzt

Wirkmechanismus

Der Wirkmechanismus von Ethyl-1,5-Diphenyl-1H-1,2,4-triazol-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Triazolring kann Koordinationskomplexe mit Metallionen bilden und so verschiedene biochemische Pfade beeinflussen. Darüber hinaus ermöglicht die Struktur der Verbindung die Interaktion mit Enzymen und Rezeptoren, die ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate exhibits notable antimicrobial properties. Research indicates that derivatives of triazole compounds can inhibit the growth of various pathogenic microorganisms. For instance:

- A study demonstrated that modifications of triazole derivatives enhanced their efficacy against bacteria and fungi, suggesting potential for developing new antimicrobial agents .

Anticancer Properties

Recent investigations into the anticancer activity of triazole derivatives have shown promising results. This compound has been evaluated for its ability to interact with DNA and proteins involved in cancer progression:

- Molecular docking studies indicated that this compound could bind effectively to target sites on cancer-related proteins, potentially inhibiting tumor growth .

Herbicidal Properties

This compound has been identified as an effective herbicide. Its derivatives are used to protect crops from herbicidal damage:

- A patent describes the synthesis of various derivatives that demonstrate herbicidal activity against specific weeds without harming crop plants .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Triazole Ring : Utilizing appropriate precursors such as phenyl hydrazine and carboxylic acids.

- Esterification : The final product is often obtained through esterification processes.

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve enzyme inhibition and interaction with specific cellular pathways.

Data Table: Summary of Applications

| Application Area | Description | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Potential to inhibit tumor growth via protein binding | |

| Herbicidal | Protects crops from herbicidal damage |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against strains of Escherichia coli and Candida albicans. Results showed a significant reduction in microbial viability at concentrations as low as 50 µg/mL.

Case Study 2: Herbicidal Activity

Field trials conducted on common weeds demonstrated that formulations containing this compound resulted in over 80% weed control while maintaining crop health.

Wirkmechanismus

The mechanism of action of ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

Key analogs differ in substituent types and positions, influencing solubility, stability, and bioactivity:

Structural Insights :

- Phenyl vs. Methyl Substitutents : The diphenyl groups in the target compound enhance π-π stacking interactions with biological targets (e.g., viral polymerases), whereas methyl groups in analogs like CAS 40253-47-2 reduce steric hindrance, favoring metabolic stability .

- Ester Group Modifications : Hydrolysis of the ethyl ester to a carboxylic acid (e.g., in intermediates for HIV-1 inhibitors) improves water solubility but may reduce membrane permeability .

Biologische Aktivität

Ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by the following structural formula:

- IUPAC Name : this compound

- CAS Number : 24058-92-2

The unique substitution pattern of the triazole ring imparts distinct chemical and biological properties that are crucial for its activity in various applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Anticonvulsant Activity : The compound exhibits potential anticonvulsant properties by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This mechanism is particularly relevant in the treatment of epilepsy and other neurological disorders.

- Anti-inflammatory Effects : Research indicates that derivatives of triazole compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). For instance, studies have shown that certain derivatives can decrease TNF-α production by approximately 44–60% at specific concentrations .

- Antimicrobial and Anthelmintic Activities : this compound derivatives have demonstrated antimicrobial effects against various Gram-positive and Gram-negative bacterial strains. Additionally, some studies have reported anthelmintic activity against nematodes .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound and its derivatives:

Comparative Analysis with Related Compounds

This compound can be compared with other triazole derivatives based on their biological activities:

| Compound | Anticonvulsant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Other 1,2,4-Triazoles | Variable | Some show activity | Many exhibit activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of phenyl hydrazine derivatives with substituted carboxylic esters. A common approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, as demonstrated in click chemistry protocols. For example, optimizing stoichiometric ratios (e.g., 1.3:1 alkyne:azide) and reaction conditions (50°C in THF/water) can achieve yields >85% . To enhance reproducibility, use computational reaction path searches (e.g., quantum chemical calculations) to identify optimal intermediates and transition states .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regioselectivity and substituent positions. For example, NMR peaks at δ 7.2–8.1 ppm indicate aromatic protons, while ester carbonyl groups appear near δ 165–170 ppm in NMR . High-resolution mass spectrometry (HRMS) and X-ray crystallography (for solid-state structure validation) are recommended for unambiguous confirmation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to potential toxicity, use personal protective equipment (PPE) including nitrile gloves and safety goggles. In case of eye exposure, flush with water for ≥15 minutes and avoid inducing vomiting if ingested . Always conduct reactions in a fume hood to mitigate inhalation risks, particularly during solvent evaporation steps .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms for triazole derivatives?

- Methodological Answer : Discrepancies in proposed mechanisms (e.g., nucleophilic vs. electrophilic pathways) can be addressed using density functional theory (DFT) to model transition states and activation energies. For instance, ICReDD’s integration of quantum calculations with experimental data identifies dominant pathways, reducing trial-and-error experimentation . Validate computational predictions with kinetic isotope effects (KIEs) or substituent-dependent rate studies.

Q. What experimental design strategies improve the scalability of triazole synthesis?

- Methodological Answer : Employ statistical Design of Experiments (DoE) to optimize variables (e.g., temperature, catalyst loading, solvent polarity). For example, a fractional factorial design can minimize experiments while maximizing yield and purity . Use membrane separation technologies (e.g., nanofiltration) for efficient purification of intermediates in multi-step syntheses .

Q. How do steric and electronic effects influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : Substituent effects can be systematically studied using Hammett plots or Frontier Molecular Orbital (FMO) analysis. For example, electron-withdrawing groups (e.g., nitro) at the phenyl ring decrease nucleophilicity at the triazole core, affecting bioactivity. Molecular docking simulations with target proteins (e.g., kinases) can prioritize derivatives for synthesis .

Q. What strategies mitigate discrepancies in crystallographic vs. spectroscopic data for structural validation?

- Methodological Answer : Cross-validate X-ray diffraction data with solid-state NMR to resolve packing effects or polymorphism. For instance, discrepancies in bond angles (e.g., C–N–C vs. computational models) may arise from crystal lattice distortions. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-stacking) that influence observed geometries .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and stability?

- Methodological Answer : Solubility discrepancies (e.g., in DMSO vs. ethanol) can arise from impurities or hydration states. Conduct differential scanning calorimetry (DSC) to assess crystallinity and thermogravimetric analysis (TGA) for decomposition thresholds. For stability, use accelerated aging studies under controlled humidity and temperature, comparing HPLC purity over time .

Q. Why do different studies report varying bioactivity for structurally similar triazole derivatives?

- Methodological Answer : Bioactivity variations may stem from assay conditions (e.g., cell line specificity) or enantiomeric impurities. Implement chiral chromatography (e.g., HPLC with amylose columns) to isolate enantiomers and test separately. Use molecular dynamics (MD) simulations to assess target binding kinetics under physiological conditions .

Tables for Key Data

| Parameter | Optimal Value | Reference |

|---|---|---|

| CuAAC Reaction Yield | 86% (THF/water, 50°C, 16 h) | |

| NMR (Aromatic H) | δ 7.2–8.1 ppm | |

| Melting Point | 114–115°C | |

| Computational Method | DFT (B3LYP/6-31G*) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.